Curvularol
CAS No.:
Cat. No.: VC1846666
Molecular Formula: C15H22O4
Molecular Weight: 266.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22O4 |
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Molecular Weight | 266.33 g/mol |
IUPAC Name | (1S,2R,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-11,2'-oxirane]-9,12-diol |
Standard InChI | InChI=1S/C15H22O4/c1-9-4-5-12(2)10(6-9)19-15(17)7-14(8-18-14)13(12,3)11(15)16/h6,10-11,16-17H,4-5,7-8H2,1-3H3/t10-,11?,12-,13+,14+,15-/m0/s1 |
Standard InChI Key | SSTQGEBHEZQSQQ-HCKLQLJTSA-N |
Isomeric SMILES | CC1=C[C@H]2[C@](CC1)([C@]3(C([C@@](O2)(C[C@@]34CO4)O)O)C)C |
Canonical SMILES | CC1=CC2C(CC1)(C3(C(C(O2)(CC34CO4)O)O)C)C |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Curvularol possesses a complex heterotricyclic structure with multiple functional groups. The molecule contains several key features that contribute to its biological activity:
Property | Value |
---|---|
Molecular Formula | C15H22O4 |
Molecular Weight | 266.33 g/mol |
Chemical Classification | Cyclic hemiketal, bridged compound, heterotricyclic compound, spiro-epoxide |
Physical Appearance | Not specified in available literature |
The compound's IUPAC name is (1S,2R,7S,9S,11S)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-11,2'-oxirane]-9,12-diol, which reflects its complex stereochemistry and structural features.
Chemical Identifiers
Several chemical identifiers have been established for curvularol to facilitate its identification in databases and research literature:
Identifier Type | Value |
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Standard InChI | InChI=1S/C15H22O4/c1-9-4-5-12(2)10(6-9)19-15(17)7-14(8-18-14)13(12,3)11(15)16/h6,10-11,16-17H,4-5,7-8H2,1-3H3/t10-,11?,12-,13+,14+,15-/m0/s1 |
Standard InChIKey | SSTQGEBHEZQSQQ-HCKLQLJTSA-N |
Canonical SMILES | CC1=CC2C(CC1)(C3(C(C(O2)(CC34CO4)O)O)C)C |
Isomeric SMILES | CC1=C[C@H]2C@([C@]3(C(C@@(C[C@@]34CO4)O)O)C)C |
Biological Activities
Cell Cycle Inhibition
One of the most significant biological activities of curvularol is its ability to inhibit cell cycle progression specifically at the G1 phase in mammalian cells . Research has shown that:
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Curvularol inhibits the cell cycle progression of normal rat kidney (NRK) cells in the G1 phase at a concentration of 150 ng/ml .
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It induces morphological reversion of srcts-transformed NRK cells (cells transformed with a temperature-sensitive mutant of the Src oncogene) at 100 ng/ml .
Protein Synthesis Inhibition
In addition to its effects on the cell cycle, curvularol has been found to inhibit protein synthesis in a manner similar to cycloheximide, a well-known inhibitor of protein biosynthesis . This suggests that curvularol's mechanism of action may involve interference with the cellular protein synthesis machinery, which could explain its effects on cell cycle regulation.
Antimicrobial Activity
Unlike many fungal metabolites that possess significant antimicrobial properties, curvularol has shown:
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Very weak antifungal activity, suggesting its biological effects are more specific to eukaryotic cellular processes rather than general antimicrobial activity .
Molecular Mechanism of Action
Ribosomal Protein L3 as Target
The cellular target of curvularol has been identified through genetic approaches in Saccharomyces cerevisiae (baker's yeast). Studies by Kobayashi et al. revealed that:
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Ribosomal protein L3 (encoded by the RPL3 gene) is the primary cellular target of curvularol .
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Mutations in specific residues of the L3 protein confer resistance to curvularol, particularly substitutions at the Trp255 position .
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Both Trp255Cys and Trp255Leu substitutions of the L3 protein were found to be responsible for curvularol resistance .
Structure-Activity Relationship
Research on the structure-activity relationship of curvularol has provided insights into its mechanism of action:
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The Trp255 residue of ribosomal protein L3 appears to be critical for the interaction with curvularol.
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When the Trp255 residue was replaced with other amino acids through site-directed mutagenesis, all replacements led to varying degrees of increased resistance to curvularol, along with associated growth defects in yeast cells .
This finding suggests that curvularol's inhibitory activity on protein synthesis and cell cycle progression is mediated through its interaction with a specific site on the ribosomal protein L3, involving the Trp255 residue.
Research Applications
Cell Cycle Research
Curvularol's specific inhibition of the G1 phase of the cell cycle makes it a valuable tool for studying cell cycle regulation mechanisms. The compound may be particularly useful for:
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Investigating the role of protein synthesis in G1 phase progression.
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Studying the connection between ribosomal function and cell cycle control.
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Examining cellular responses to G1 arrest.
Comparison with Related Compounds
When compared to other cell cycle inhibitors and protein synthesis inhibitors, curvularol shows both similarities and unique characteristics:
Compound | Primary Target | Cell Cycle Effect | Protein Synthesis Inhibition |
---|---|---|---|
Curvularol | Ribosomal protein L3 | G1 phase arrest | Yes |
Cycloheximide | 60S ribosomal subunit | Multiple phases | Yes |
Trichothecene derivatives | Ribosome | Variable | Yes |
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